molecular formula C22H16FN3S3 B2584684 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine CAS No. 862976-19-0

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine

Cat. No.: B2584684
CAS No.: 862976-19-0
M. Wt: 437.57
InChI Key: ZUEFHRMFWIBVDA-UHFFFAOYSA-N
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Description

Benzo[d]thiazol is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazol compounds can be analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol compounds can vary widely depending on the specific compound and conditions. For example, some benzo[d]thiazol compounds have been found to exhibit antimicrobial activity, but this activity can be eliminated by the presence of an O-alkyl moiety at certain positions of the phenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol compounds can be determined using various techniques, including IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Synthesis and Chemical Characterization

A foundational aspect of research on this compound involves its synthesis and chemical characterization. Sabnis and Rangnekar (1990) achieved a novel synthesis of related benzo[b]thiophen derivatives, highlighting the chemical reactivity and potential for further modifications of such compounds (R. W. Sabnis, D. W. Rangnekar, 1990). This foundational work sets the stage for exploring the diverse applications of benzo[d]thiazol derivatives in scientific research.

Antitumor Properties and Mechanism of Action

Bradshaw et al. (2002) discussed the potent antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, which include derivatives structurally similar to the compound . These compounds show selective and potent antitumor activities in vitro and in vivo, with fluorine atoms incorporated to thwart metabolic inactivation and amino acid conjugation used to enhance solubility and bioavailability (T. Bradshaw et al., 2002).

Regulation of Cell Cycle and Apoptosis

Kumbhare et al. (2014) synthesized and evaluated isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine for their anti-cancer activity, demonstrating how modifications of the core structure can impact biological activity. One compound in particular was shown to induce G2/M cell cycle arrest and apoptosis in cancer cells by activating p53 via mitochondrial-dependent pathways (R. Kumbhare et al., 2014).

Application as Security Ink

Lu and Xia (2016) explored the use of a novel V-shaped molecule derived from benzo[d]thiazol for applications as security ink. This research highlights the compound's potential in material science, especially in the development of morphologically dependent materials with specific responses to stimuli (Xiao-lin Lu, M. Xia, 2016).

Novel Derivatives and Anticancer Agents

Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones as anticancer agents, indicating the ongoing interest in benzothiazole derivatives for therapeutic purposes. The study highlights the structure-activity relationships and the potential for benzothiazole scaffolds in drug development (Derya Osmaniye et al., 2018).

Mechanism of Action

The mechanism of action of benzo[d]thiazol compounds can also vary widely. For example, some benzo[d]thiazol compounds have been found to act as topoisomerase I inhibitors .

Safety and Hazards

The safety and hazards of benzo[d]thiazol compounds can depend on the specific compound and its intended use. Some benzo[d]thiazol compounds are used in medicinal chemistry and may have potential side effects .

Future Directions

The future directions for research on benzo[d]thiazol compounds could include further exploration of their biological activities and potential applications in medicinal chemistry .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3S3/c23-12-9-10-15-18(11-12)29-22(25-15)26-21-19(13-5-1-3-7-16(13)27-21)20-24-14-6-2-4-8-17(14)28-20/h2,4,6,8-11H,1,3,5,7H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEFHRMFWIBVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC3=NC4=C(S3)C=C(C=C4)F)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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